molecular formula C7H13NO3 B1322934 Ethyl 2-(N-methylacetamido)acetate CAS No. 34597-05-2

Ethyl 2-(N-methylacetamido)acetate

Cat. No.: B1322934
CAS No.: 34597-05-2
M. Wt: 159.18 g/mol
InChI Key: CLDAJCQRVCXYIR-UHFFFAOYSA-N
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Description

Ethyl 2-(N-methylacetamido)acetate is a glycine derivative characterized by an ethyl ester group and an N-methylacetamido substituent. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 175.18 g/mol. This compound is primarily utilized in organic synthesis as a building block for peptidomimetics and bioactive molecules.

Properties

IUPAC Name

ethyl 2-[acetyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAJCQRVCXYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630490
Record name Ethyl N-acetyl-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34597-05-2
Record name Ethyl N-acetyl-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Between Ethyl Bromoacetate and N-Methylacetamide

This method involves a nucleophilic substitution reaction:

  • Mechanism : N-methylacetamide acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. This results in the formation of ethyl 2-(N-methylacetamido)acetate and the release of bromide ions.
  • Reaction Conditions :
    • Base: Sodium hydride or potassium carbonate.
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Temperature: Elevated temperatures are required to facilitate the reaction.

Carbodiimide-Mediated Coupling

This approach is used in peptide chemistry:

  • Mechanism : Carbodiimides such as Oxyma Pure activate protected amino acids for coupling with ethyl bromoacetate.
  • Advantages :
    • Minimizes racemization.
    • Improves coupling efficiency.

Industrial Continuous Flow Method

In industrial settings, continuous flow reactors optimize production:

  • Key Features :
    • Controlled temperature and pressure conditions.
    • Use of catalysts to enhance yield.
  • Benefits :
    • Consistent product quality.
    • High efficiency.

Reaction Conditions Analysis

Parameter Details
Base Sodium hydride or potassium carbonate.
Solvent DMF or THF.
Temperature Elevated temperatures.
Catalysts (Industrial) Specific catalysts for optimized yield.

Purification Techniques

After synthesis, purification is essential to obtain high-purity this compound:

  • Flash Column Chromatography :
    • Medium: Silica gel.
    • Solvent Gradient: Hexane/ethyl acetate mixtures (e.g., 50:50 to 20:80).
  • Extraction :
    • Solvent: Ethyl acetate for organic layer separation.
  • Distillation :
    • Reduced pressure distillation for final purification.

Reaction Mechanism Details

The nucleophilic substitution mechanism can be summarized as follows:

$$
\text{R-Br} + \text{R'-NHCH}3 \rightarrow \text{R-NHCOCH}3 + \text{Br}^-
$$

Where:

  • $$ \text{R-Br} $$: Ethyl bromoacetate.
  • $$ \text{R'-NHCH}_3 $$: N-methylacetamide.

This reaction proceeds efficiently under basic conditions and elevated temperatures.

Experimental Findings

Yield Optimization

Studies have shown that using proper solvents and bases can significantly improve yields:

  • DMF as a solvent provides better solubility for reactants compared to THF.
  • Potassium carbonate is preferred for milder reaction conditions compared to sodium hydride.

Spectral Characterization

Discrepancies in NMR spectra due to rotameric equilibria can be resolved by performing variable-temperature NMR studies.

Data Table: Summary of Preparation Conditions

Method Reactants Solvent Base Temperature Purification Technique
Nucleophilic Substitution Ethyl bromoacetate, N-methylacetamide DMF/THF Sodium hydride/K₂CO₃ Elevated Flash chromatography
Carbodiimide Coupling Activated amino acids, ethyl bromoacetate Organic solvents Carbodiimides Ambient Extraction/distillation
Industrial Flow Method Same as above Controlled reactors Catalysts Optimized Continuous purification

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-methylacetamido)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form N-methylacetamide and ethyl acetate.

    Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, organic solvents, and sometimes catalysts.

Major Products Formed

    Hydrolysis: N-methylacetamide and ethyl acetate.

    Reduction: Corresponding alcohol.

    Substitution: Depending on the nucleophile used, various substituted products.

Scientific Research Applications

Medicinal Chemistry

Antiplatelet Agent
One of the primary applications of Ethyl 2-(N-methylacetamido)acetate is its role as an antiplatelet agent. It functions by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator, which is crucial in cardiovascular therapies. This inhibition can potentially reduce the risk of thromboembolic events, making it a valuable candidate for cardiovascular treatment regimes.

Pharmacological Studies
Research has demonstrated that this compound effectively inhibits platelet aggregation in vitro, suggesting its potential use in developing new antithrombotic therapies. Studies focusing on its pharmacological interactions have shown promising results regarding its efficacy when used in combination with other antiplatelet agents.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of novel drugs with enhanced biological activity. The compound's versatility in synthetic organic chemistry enables researchers to explore its derivatives for potential therapeutic applications.

Comparison with Related Compounds

The following table summarizes this compound's structural and functional characteristics compared to related compounds:

Compound Name Structure Unique Features
Ethyl AcetateC4H8O2Common solvent; less biological activity compared to this compound.
Ethyl AcetoacetateC6H10O3Used as a building block in organic synthesis; lacks antiplatelet properties.
N-MethylacetamideC4H9NODirectly related but lacks the ethyl group; primarily used as an amide.
Ethyl 2-AcetamidoacetateC6H11NO3Similar structure but lacks the N-methyl substitution; different biological activity.

This compound stands out due to its specific biological activity as an antiplatelet agent, a feature not commonly found in many similar compounds.

Case Studies

Cardiovascular Health Research
Several studies have focused on the pharmacological effects of this compound on platelet function. For instance, one study reported significant inhibition of thromboxane A2 production when platelets were treated with this compound, highlighting its potential application in managing cardiovascular diseases.

Synergistic Effects with Other Agents
Research has also explored the interactions between this compound and other pharmacological agents. These studies aim to assess whether combining this compound with existing therapies could enhance therapeutic outcomes or reduce adverse effects associated with current antiplatelet medications.

Mechanism of Action

The mechanism of action of ethyl 2-(N-methylacetamido)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of N-methylacetamide and ethyl acetate. These products can then participate in further biochemical reactions .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Aromatic Substituents : The anthryl group in compound 5f contributes to its high melting point (260–262°C) due to π-π stacking interactions, making it suitable for solid-state applications . In contrast, the naphthylmethylene group in compound 47 results in a liquid state, favoring solubility in organic solvents .

Biological Activity

Ethyl 2-(N-methylacetamido)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is categorized as an ester with an amide functional group. Its structure can be represented as follows:

C6H11NO3\text{C}_6\text{H}_{11}\text{N}\text{O}_3

This compound features both an ethyl ester and a methylacetamido group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of N-methylacetamide and ethyl acetate, which can participate in further biochemical reactions.

Interaction with Biological Targets

  • Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the compound exhibited significant inhibition of growth in Escherichia coli and Staphylococcus aureus, showing potential as an antibacterial agent.

Anti-inflammatory Effects

Research has indicated that this compound may also possess anti-inflammatory properties. In a study evaluating the effects on carrageenan-induced inflammation, it demonstrated notable inhibition rates, suggesting its potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial effects against common pathogens. The results indicated that at concentrations of 100 µg/mL, the compound inhibited bacterial growth by over 60% compared to control groups.
  • Anti-inflammatory Study : In a controlled experiment using rat models, administration of this compound resulted in a reduction of paw swelling by approximately 50% after 24 hours post-treatment .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/ModelConcentration (µg/mL)% Inhibition
AntibacterialE. coli100>60
AntibacterialS. aureus100>55
Anti-inflammatoryRat model (carrageenan)-~50
MechanismDescription
Enzyme InteractionActs as a substrate for hydrolytic enzymes
Antimicrobial ActivityInhibits growth of pathogenic bacteria
Anti-inflammatory ActionReduces inflammatory response in animal models

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(N-methylacetamido)acetate in peptide chemistry?

Answer:
this compound can be synthesized via carbodiimide-mediated coupling reactions using reagents like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) to activate protected amino acids. This method minimizes racemization and improves coupling efficiency compared to traditional approaches . For flow chemistry applications, protocols involving decatungstate photocatalysis and Horner-Wadsworth-Emmons (HWE) olefination have been successful, yielding products with 55% efficiency under optimized conditions (16-hour reaction time, hexane/ethyl acetate purification) .

Advanced: How can researchers resolve discrepancies in NMR spectral data during characterization?

Answer:
Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from rotameric equilibria or impurities. Key steps include:

  • Reference Comparison : Match observed peaks to literature data. For example, the 1H^1H NMR spectrum in CDCl3_3 for structurally similar compounds shows characteristic signals for methylene protons at δ 3.51 ppm (t, J = 7 Hz) and N-methyl groups as singlets at δ 1.78–1.79 ppm .
  • Dynamic Effects : Rotameric splitting, common in flexible acetamido derivatives, can be confirmed by variable-temperature NMR to observe coalescence of split signals.
  • Purification : Use flash column chromatography (hexane:ethyl acetate gradients) to eliminate byproducts or unreacted starting materials .

Advanced: What strategies are effective for analyzing the thermodynamic stability of this compound derivatives?

Answer:
Thermodynamic stability can be assessed via:

  • Gas-Phase Basicity Measurements : Utilize mass spectrometry to determine proton affinity (e.g., ethyl acetate derivatives exhibit gas basicity values of ~804.7 kJ/mol, which can be extrapolated for analogs) .
  • Transesterification Equilibria : Study reaction thermodynamics in the gas phase using ion-molecule reactions to quantify stability. For example, ΔrH° values for related esters range from 1543–1555 kJ/mol, reflecting energy barriers to decomposition .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict bond dissociation energies and tautomeric preferences .

Basic: Which crystallization techniques are suitable for purifying this compound?

Answer:

  • Slow Evaporation : Dissolve the compound in ethanol or ethyl acetate and allow slow solvent evaporation at -20°C to obtain high-purity crystals .
  • Recrystallization : Use ethanol for recrystallization, as demonstrated in the synthesis of N-(2-methoxy-benzyl)-acetamide, yielding >98% purity .
  • X-ray Refinement : For structural confirmation, refine crystallographic data using SHELXL, which is robust for small-molecule resolution (e.g., SHELXTL-NT software for symmetry analysis) .

Advanced: How can low yields in flow-synthesized this compound be addressed?

Answer:
Low yields in flow chemistry often stem from suboptimal reaction parameters:

  • Catalyst Loading : Increase decatungstate photocatalyst concentration to enhance radical intermediate formation .
  • Residence Time : Extend reaction time beyond 16 hours to ensure complete conversion, as shorter durations may leave unreacted substrates.
  • Solvent System : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of acetamido intermediates.
  • Byproduct Trapping : Incorporate scavenger resins (e.g., silica-bound thiourea) to sequester reactive byproducts during continuous flow .

Advanced: What role does this compound play in forensic analysis of illicit substances?

Answer:
This compound is a precursor in synthesizing opioid analogs, such as heroin-related phenanthrene derivatives (e.g., 3,6-dimethoxy-5-(2-(N-methylacetamido)ethyl)phenanthren-4-ylacetate). Key analytical methods include:

  • LC-HRMS : Monitor fragment ions (e.g., m/z 281.1 and 221.1 for phenanthrene derivatives) to confirm structural analogs .
  • Isotopic Labeling : Use 13C^{13}C-labeled ethyl acetate to trace reaction pathways in clandestine synthesis .

Basic: How is this compound applied in glycobiology studies?

Answer:
As a glycine derivative, it serves as a building block for:

  • Peptoid Synthesis : Incorporate into polypeptoids via submonomer strategies for studying carbohydrate-protein interactions .
  • Enzyme Substrates : Functionalize with fluorogenic tags (e.g., 4-nitrophenyl phosphate) to assay glycosidase activity .

Advanced: What computational tools are recommended for predicting the reactivity of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in ethyl acetate to predict hydrolysis rates .
  • ADMET Prediction : Use platforms like ChemSpider’s Percepta Module to estimate pharmacokinetic properties (e.g., logP = 1.2, indicating moderate lipophilicity) .
  • Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase) for drug design .

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